Selective Cytotoxicity in Prostate Cancer: Xanthatin Exhibits ~5-Fold Cancer Cell Selectivity Versus Normal Endothelial Cells
Xanthatin demonstrates measurable selectivity for prostate cancer (PCa) cells over noncancerous human umbilical vein endothelial cells (HUVEC), providing a quantifiable therapeutic window that may not be assumed for structurally related xanthanolides without empirical validation. In a 2025 study, xanthatin treatment (48 h) yielded an IC50 of 9.95 μM in DU145 prostate cancer cells versus 48.85 μM in HUVEC, representing an approximate 4.9-fold selectivity differential [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | DU145 PCa cells: IC50 = 9.95 μM |
| Comparator Or Baseline | HUVEC normal endothelial cells: IC50 = 48.85 μM |
| Quantified Difference | ~4.9-fold higher potency in cancer cells |
| Conditions | 48 h exposure; MTT assay; DU145 human prostate cancer cells; HUVEC normal cells |
Why This Matters
This selectivity differential supports procurement for studies investigating therapeutic windows; analogs lacking this level of differential cytotoxicity may confound cancer-specific mechanism studies.
- [1] Interaction of xanthatin as a bioactive sesquiterpene lactone with cyclin-dependent kinase-6 enzyme to regulate prostate cancer cell proliferation. Int J Biol Macromol. 2025. DOI: 10.1016/j.ijbiomac.2025.053279. View Source
